Cas no 89283-43-2 (N-(4-Chlorothiazol-2-yl)acetamide)

N-(4-Chlorothiazol-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(4-Chlorothiazol-2-yl)acetamide
- N-(4-Chloro-1,3-thiazol-2-yl)acetamide
- N-(4-Chloro-thiazol-2-yl)-acetamide
- DTXSID70726265
- SCHEMBL1938172
- CS-0362279
- AKOS016845155
- F19659
- BTTCWGSJNRDNED-UHFFFAOYSA-N
- alpha-chloron-(thiazol-2-yl)acetamide
- 89283-43-2
- J-523050
-
- MDL: MFCD19688657
- インチ: 1S/C5H5ClN2OS/c1-3(9)7-5-8-4(6)2-10-5/h2H,1H3,(H,7,8,9)
- InChIKey: BTTCWGSJNRDNED-UHFFFAOYSA-N
- ほほえんだ: ClC1=CSC(=N1)NC(C)=O
計算された属性
- せいみつぶんしりょう: 175.9811117g/mol
- どういたいしつりょう: 175.9811117g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 70.2Ų
N-(4-Chlorothiazol-2-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A059005153-1g |
N-(4-Chlorothiazol-2-yl)acetamide |
89283-43-2 | 95% | 1g |
$372.00 | 2023-08-31 | |
Chemenu | CM189476-1g |
N-(4-Chlorothiazol-2-yl)acetamide |
89283-43-2 | 95% | 1g |
$476 | 2023-02-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1432949-1g |
N-(4-chlorothiazol-2-yl)acetamide |
89283-43-2 | 95+% | 1g |
¥3561.00 | 2024-04-26 | |
Chemenu | CM189476-1g |
N-(4-Chlorothiazol-2-yl)acetamide |
89283-43-2 | 95% | 1g |
$430 | 2021-08-05 | |
TRC | N119865-250mg |
N-(4-Chlorothiazol-2-yl)acetamide |
89283-43-2 | 250mg |
$ 200.00 | 2022-06-03 | ||
eNovation Chemicals LLC | Y0979363-5g |
N-(4-chlorothiazol-2-yl)acetamide |
89283-43-2 | 95% | 5g |
$1450 | 2024-08-02 | |
eNovation Chemicals LLC | Y0979363-5g |
N-(4-chlorothiazol-2-yl)acetamide |
89283-43-2 | 95% | 5g |
$1340 | 2025-02-27 | |
TRC | N119865-125mg |
N-(4-Chlorothiazol-2-yl)acetamide |
89283-43-2 | 125mg |
$ 120.00 | 2022-06-03 | ||
eNovation Chemicals LLC | Y0979363-1g |
N-(4-chlorothiazol-2-yl)acetamide |
89283-43-2 | 95% | 1g |
$645 | 2023-09-02 | |
eNovation Chemicals LLC | Y0979363-5g |
N-(4-chlorothiazol-2-yl)acetamide |
89283-43-2 | 95% | 5g |
$1340 | 2025-02-25 |
N-(4-Chlorothiazol-2-yl)acetamide 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
N-(4-Chlorothiazol-2-yl)acetamideに関する追加情報
Comprehensive Guide to N-(4-Chlorothiazol-2-yl)acetamide (CAS No. 89283-43-2): Properties, Applications, and Market Insights
N-(4-Chlorothiazol-2-yl)acetamide (CAS No. 89283-43-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This chlorothiazole derivative serves as a crucial intermediate in the synthesis of various bioactive molecules. With the increasing demand for novel heterocyclic compounds in drug discovery, N-(4-Chlorothiazol-2-yl)acetamide has become a subject of intense scientific investigation due to its unique structural features and reactivity.
The molecular structure of N-(4-Chlorothiazol-2-yl)acetamide combines a thiazole ring with an acetamide functional group, creating versatile reactivity patterns. This combination makes it particularly valuable for constructing more complex molecular architectures. Researchers frequently search for information about "chlorothiazole acetamide synthesis" or "89283-43-2 applications," reflecting the compound's growing importance in synthetic chemistry. The presence of both electron-withdrawing (chloro) and electron-donating (amide) groups on the heterocyclic ring creates interesting electronic properties that can be exploited in various chemical transformations.
In pharmaceutical applications, N-(4-Chlorothiazol-2-yl)acetamide serves as a key building block for potential therapeutic agents. Recent studies have explored its incorporation into molecules with antimicrobial and anti-inflammatory properties, addressing current global health concerns about antibiotic resistance. The compound's structural motif appears in several drug candidates under investigation for treating microbial infections, making "N-(4-Chlorothiazol-2-yl)acetamide biological activity" a trending search term among medicinal chemists.
The agrochemical industry has shown considerable interest in N-(4-Chlorothiazol-2-yl)acetamide derivatives as well. With increasing focus on sustainable agriculture and crop protection, researchers are examining thiazole-containing compounds for their potential as novel pesticides and herbicides. The compound's structural features allow for modifications that can enhance target specificity while reducing environmental impact, aligning with current demands for "eco-friendly agrochemical intermediates" in the market.
From a synthetic chemistry perspective, N-(4-Chlorothiazol-2-yl)acetamide offers multiple sites for functionalization, making it a versatile scaffold for diversity-oriented synthesis. The acetamide group can participate in various coupling reactions, while the chloro substituent enables nucleophilic aromatic substitution. These characteristics have led to increased searches for "89283-43-2 reactivity" and "chlorothiazole acetamide derivatives" among synthetic organic chemists developing new methodologies.
The global market for N-(4-Chlorothiazol-2-yl)acetamide has shown steady growth, particularly in regions with strong pharmaceutical and agrochemical manufacturing sectors. Market analysts note increasing demand for this intermediate in Asia-Pacific countries, where specialty chemical production continues to expand. Current market trends indicate particular interest in "high-purity 89283-43-2 suppliers" as end-users seek materials meeting stringent quality standards for research and production applications.
Analytical characterization of N-(4-Chlorothiazol-2-yl)acetamide typically involves techniques such as HPLC, NMR spectroscopy, and mass spectrometry. The compound's distinct spectral features make identification straightforward, though researchers often search for "N-(4-Chlorothiazol-2-yl)acetamide NMR data" or "CAS 89283-43-2 analytical methods" when developing quality control protocols. These analytical aspects are particularly important for ensuring batch-to-batch consistency in industrial applications.
Environmental and safety considerations for N-(4-Chlorothiazol-2-yl)acetamide follow standard protocols for handling organic compounds. While not classified as highly hazardous, proper laboratory practices should be maintained during its use. The scientific community's growing emphasis on green chemistry has led to investigations into more sustainable production methods for this intermediate, reflected in search queries about "green synthesis of chlorothiazole acetamides."
Future research directions for N-(4-Chlorothiazol-2-yl)acetamide likely will explore its potential in emerging areas such as materials science and catalysis. The compound's electronic properties make it an interesting candidate for developing organic electronic materials or as a ligand in transition metal catalysis. These potential applications contribute to the growing scientific literature and patent activity surrounding this versatile heterocyclic compound.
In conclusion, N-(4-Chlorothiazol-2-yl)acetamide (CAS No. 89283-43-2) represents an important building block in modern organic synthesis with significant applications across multiple industries. Its unique structural features and reactivity continue to inspire new research directions, while market demand remains strong for high-quality material. As synthetic methodologies advance and new applications emerge, this compound is poised to maintain its relevance in chemical research and industrial applications for years to come.
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